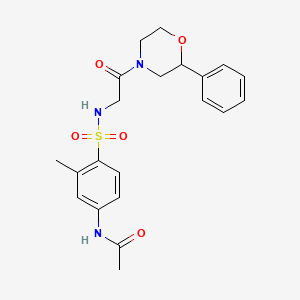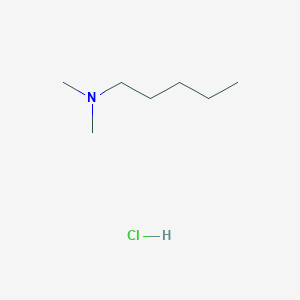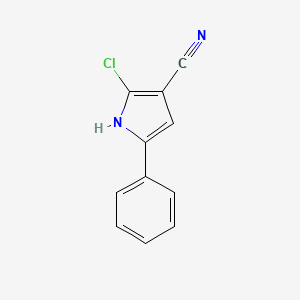
2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone is a complex organic compound characterized by a chlorinated phenoxy group and a trifluoromethylated pyridyl group linked via an azetidine moiety. This compound is significant in medicinal chemistry due to its potential biological activities and utility in drug design and synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone, a multi-step synthesis approach is typically employed:
Preparation of 4-Chlorophenoxyacetyl Chloride: : React 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine under anhydrous conditions to form 4-chlorophenoxyacetyl chloride.
Formation of Azetidin-1-yl Ethylamine: : Synthesize the azetidine ring by reacting ethylenediamine with ethylene oxide under pressure.
Coupling Reaction: : Combine 4-chlorophenoxyacetyl chloride with 3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-amine under basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters, such as temperature, pressure, and reagent concentrations, to improve yield and efficiency. The use of continuous flow reactors can facilitate the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions at the azetidine moiety or the aromatic rings.
Reduction: : Reduction reactions are less common but can occur under specific conditions to modify the pyridyl or phenoxy groups.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halogenating agents like chlorine (Cl2) or bromine (Br2), and nucleophiles like hydroxide ions (OH-).
Major Products Formed
The major products from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids, while substitution might introduce different functional groups to the aromatic rings.
Applications De Recherche Scientifique
This compound finds applications in various fields of scientific research:
Chemistry: : Utilized as a building block for synthesizing more complex molecules in organic synthesis.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: : Explored for its potential therapeutic effects, particularly in targeting diseases related to its biological activities.
Industry: : Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or proteins that it may inhibit or activate.
Pathways: : The compound may interfere with signaling pathways, metabolic processes, or other cellular functions relevant to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenoxy)-1-(3-(pyridin-2-yl)azetidin-1-yl)ethanone
2-(4-Bromophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone
Uniqueness
What sets 2-(4-Chlorophenoxy)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone apart is its combination of a chlorinated phenoxy group with a trifluoromethylated pyridyl group, which provides unique electronic and steric properties that can influence its reactivity and biological activity.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c18-11-4-6-12(7-5-11)25-10-16(24)23-8-13(9-23)26-15-3-1-2-14(22-15)17(19,20)21/h1-7,13H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGPXEHPNPSUOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)

![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)





![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)
![Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385100.png)

![Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2385104.png)

